molecular formula C8H4N2OS B2544196 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile CAS No. 93794-41-3

2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile

Cat. No.: B2544196
CAS No.: 93794-41-3
M. Wt: 176.19
InChI Key: WFWNMCPXXCRAMH-UHFFFAOYSA-N
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Description

2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile is a chemical compound with the molecular formula C8H4N2OS and a molecular weight of 176.2 g/mol . This compound is known for its unique structure, which includes a benzoxazole ring fused with a thioxo group and a carbonitrile group. It is used in various scientific research applications due to its versatile chemical properties.

Mechanism of Action

The mode of action, biochemical pathways affected, and the result of action would depend on the specific biological targets of the compound. These could include enzymes, receptors, or other proteins within a cell. The compound could act as an inhibitor, activator, or modulator of these targets, leading to changes in cellular function .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), would depend on factors such as the compound’s solubility, stability, and permeability. These properties influence how the compound is absorbed into the body, distributed to different tissues, metabolized by enzymes, and excreted .

Preparation Methods

The synthesis of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile typically involves the reaction of 2-mercaptobenzo[d]oxazole with cyanogen bromide under controlled conditions . The reaction is carried out in an organic solvent such as acetonitrile, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions include sulfoxides, sulfones, thiols, amides, and esters.

Scientific Research Applications

2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile has a wide range of scientific research applications:

Comparison with Similar Compounds

2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the benzoxazole ring, thioxo group, and carbonitrile group, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-sulfanylidene-3H-1,3-benzoxazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2OS/c9-4-5-1-2-7-6(3-5)10-8(12)11-7/h1-3H,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWNMCPXXCRAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-amino-4-hydroxybenzonitrile (50 mg, 0.37 mmol) and potassium O-ethyl-xanthate (65 mg, 0.41 mmol) in pyridine (0.75 mL) was heated at reflux for 2 h. After cooling, the mixture was poured into ice-water. Then concentrated hydrochloric acid (0.2 mL) was added. The solid was collected, washed with water and dried to give 2-thioxo-2,3-dihydro-benzooxazole-5-carbonitrile 30 mg (46%).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
65 mg
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three

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